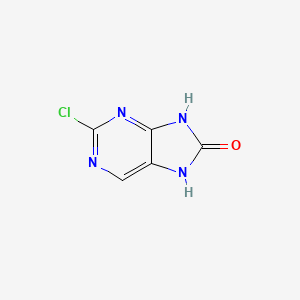![molecular formula C10H12N2O2S3 B14164831 Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate CAS No. 370841-57-9](/img/structure/B14164831.png)
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate is an organic compound with the molecular formula C₁₀H₁₂N₂O₂S₃. This compound is characterized by the presence of a nitrophenyl group, a sulfanyl group, and a carbonodithioimidate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate typically involves the reaction of 4-methyl-2-nitrothiophenol with carbon disulfide and dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: 4-methyl-2-nitrothiophenol is reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding dithiocarbamate.
Step 2: The dithiocarbamate is then treated with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonodithioimidate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted carbonodithioimidates.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The carbonodithioimidate moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl [(4-nitrophenyl)sulfanyl]carbonodithioimidate
- Dimethyl [(4-chlorophenyl)sulfanyl]carbonodithioimidate
- Dimethyl [(4-methoxyphenyl)sulfanyl]carbonodithioimidate
Uniqueness
Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
370841-57-9 |
|---|---|
Molekularformel |
C10H12N2O2S3 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
N-(4-methyl-2-nitrophenyl)sulfanyl-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C10H12N2O2S3/c1-7-4-5-9(8(6-7)12(13)14)17-11-10(15-2)16-3/h4-6H,1-3H3 |
InChI-Schlüssel |
MOWRWJHWMZRTAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)SN=C(SC)SC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


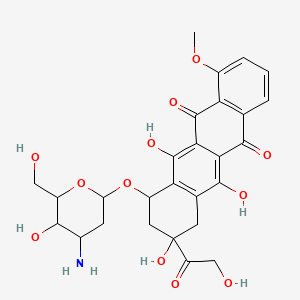
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
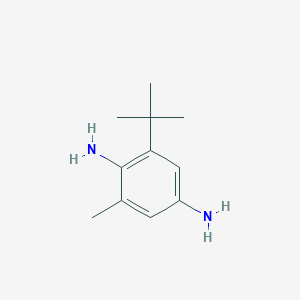
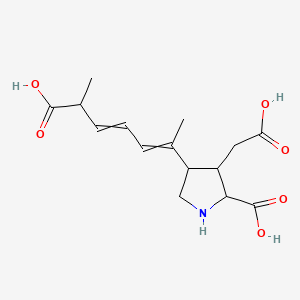
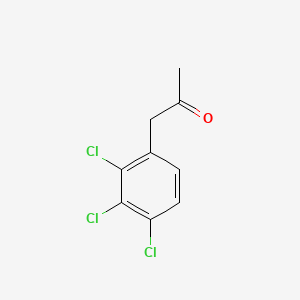

![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
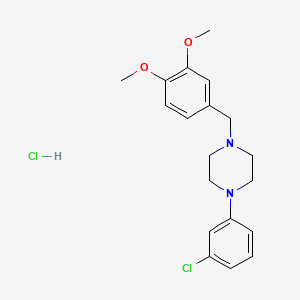
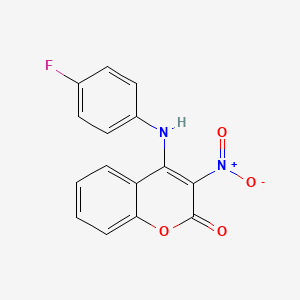

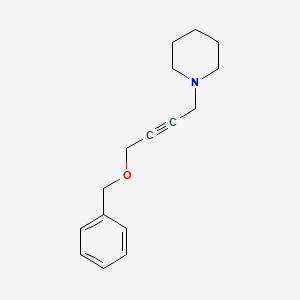
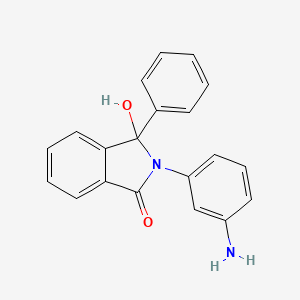
![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
